2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.13036028 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing theoxadiazole and indole moieties have been reported to exhibit a broad range of biological activities . Oxadiazoles, for instance, have been associated with anticancer , antidiabetic , antiviral , anti-inflammatory , and antibacterial activities. Indole derivatives, on the other hand, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
It’s worth noting that oxadiazole derivatives have been found to exhibit significantacetylcholinesterase inhibitory activity . This suggests that the compound might interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Cellular Effects
Oxadiazole derivatives have been reported to exhibit significant anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some oxadiazole derivatives have been reported to exhibit good stability .
Dosage Effects in Animal Models
Some oxadiazole derivatives have been reported to exhibit significant anti-COVID-19 activities at certain concentrations .
Metabolic Pathways
Oxadiazole derivatives have been reported to interact with various enzymes and cofactors .
Transport and Distribution
Some oxadiazole derivatives have been reported to undergo complexation with a ruthenium (II) precursor .
Subcellular Localization
Some oxadiazole derivatives have been reported to exhibit intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-11-13-5-3-4-6-16(13)28(17)12-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORRHKBCPLANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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